
Atorvastatina Calcio, Sal de O-Metilo
Descripción general
Descripción
O-Methyl Atorvastatin Calcium Salt is a derivative of Atorvastatin . It is also known as Atorvastatin Calcium Trihydrate Impurity G . The molecular formula is 2 C34 H36 F N2 O5 . Ca and the molecular weight is 1183.39 .
Synthesis Analysis
The synthesis of Atorvastatin Calcium Salt has been improved to yield >99.5% product purity . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step . Another method involves the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step .Molecular Structure Analysis
The molecular structure of O-Methyl Atorvastatin Calcium Salt is complex, with a molecular formula of 2 C34 H36 F N2 O5 . Ca . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
Atorvastatin and its derivatives have been analyzed using various liquid chromatographic methods . These methods have been used to quantify atorvastatin in biological fluids, with 34% of the methods using a UV spectrophotometer as a detector, and 55% using MS/MS as a detector .Physical and Chemical Properties Analysis
The physical and chemical properties of O-Methyl Atorvastatin Calcium Salt include a molecular weight of 1183.39 and a melting point of >155°C . It is also hygroscopic .Aplicaciones Científicas De Investigación
Determinación de la Pureza Enantiomérica
La atorvastatina (ATV) es un agente reductor de lípidos bien establecido. ATV tiene dos centros estereogénicos, y de los cuatro posibles estereoisómeros, solo la forma (3R,5R) se utiliza terapéuticamente {svg_1}.
Síntesis de la Herramienta de Imagenología Molecular
[18F]Atorvastatina, la versión etiquetada con 18F de una de las estatinas más ampliamente prescritas, puede ser una herramienta útil para la investigación relacionada con las estatinas {svg_2}. Se sintetizó mediante una desoxifluoración 18F de última etapa mediada por rutenio optimizada {svg_3}. Esta herramienta puede ayudar a comprender mejor el origen de los efectos fuera del objetivo y potencialmente permitir distinguir entre pacientes resistentes y no resistentes a las estatinas {svg_4}.
Mejora de la Biodisponibilidad
La solubilidad y la biodisponibilidad de la atorvastatina cálcica (ATC) de baja solubilidad en agua se pueden mejorar mediante la técnica de dispersión sólida utilizando un polímero natural como portador hidrofílico {svg_5}. ATC es un agente antihiperlipidémico con baja biodisponibilidad debido a su incapacidad para disolverse en agua {svg_6}.
Prevención de Enfermedades Cardiovasculares
Las estatinas, incluida la atorvastatina, son agentes reductores de lípidos que inhiben la síntesis de colesterol y se utilizan clínicamente en la prevención primaria y secundaria de las enfermedades cardiovasculares {svg_7}.
Investigación de la Aterosclerosis
[18F]Atorvastatina se acumula significativamente en las placas ateroscleróticas, lo que podría convertirla en una herramienta útil para investigar la aterosclerosis, una patología inflamatoria crónica caracterizada por la deposición de placas en las paredes de las arterias {svg_8}.
Comprensión de los Mecanismos de Acción de las Estatinas
[18F]Atorvastatina demostró el potencial para usarse como una herramienta para comprender el mecanismo de acción de las estatinas {svg_9}. Un mayor conocimiento de la biodistribución in vivo de [18F]atorvastatina puede ayudar a comprender mejor el origen de los efectos fuera del objetivo {svg_10}.
Mecanismo De Acción
Target of Action
O-Methyl Atorvastatin Calcium Salt, also known as calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
O-Methyl Atorvastatin Calcium Salt acts as a selective, competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA reductase by O-Methyl Atorvastatin Calcium Salt disrupts the mevalonate pathway, which is central to lipid metabolism . This disruption leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . The reduction in these lipid levels is associated with a decreased risk of developing cardiovascular disease .
Pharmacokinetics
The bioavailability of statins is affected by factors such as food intake and time of day .
Result of Action
The primary result of O-Methyl Atorvastatin Calcium Salt’s action is a reduction in abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . In addition to these effects, statins have been shown to exert vasculoprotective effects independent of their lipid-lowering properties .
Action Environment
The efficacy and stability of O-Methyl Atorvastatin Calcium Salt can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of statins through drug-drug interactions . Additionally, individual patient factors such as age, sex, ethnicity, and the presence of comorbid conditions can also influence the action and effectiveness of statins .
Safety and Hazards
Direcciones Futuras
Atorvastatin, the parent compound of O-Methyl Atorvastatin Calcium Salt, is widely used in the treatment of hypercholesterolemia . Future research may focus on understanding the mechanism of action of statins, the origin of off-target effects, and potentially distinguishing between statin-resistant and non-resistant patients .
Análisis Bioquímico
Biochemical Properties
O-Methyl Atorvastatin Calcium Salt interacts with various enzymes and proteins in the body. It is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of sterols, including cholesterol . This interaction plays a crucial role in the regulation of cholesterol synthesis in the body.
Cellular Effects
The effects of O-Methyl Atorvastatin Calcium Salt on various types of cells and cellular processes are primarily related to its role in inhibiting cholesterol synthesis. By inhibiting HMG-CoA reductase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of O-Methyl Atorvastatin Calcium Salt involves its binding interactions with HMG-CoA reductase, leading to the inhibition of this enzyme . This results in a decrease in the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This mechanism of action is at the molecular level and involves changes in gene expression related to cholesterol synthesis.
Metabolic Pathways
O-Methyl Atorvastatin Calcium Salt is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . The inhibition of this enzyme leads to a decrease in the production of mevalonate, a key intermediate in the synthesis of cholesterol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Methyl Atorvastatin Calcium Salt involves the methylation of Atorvastatin Calcium Salt.", "Starting Materials": [ "Atorvastatin Calcium Salt", "Methylating agent (e.g. dimethyl sulfate, methyl iodide)" ], "Reaction": [ "Atorvastatin Calcium Salt is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The methylating agent is added to the solution", "The reaction mixture is heated under reflux for a suitable period of time (e.g. 2-4 hours)", "The reaction mixture is cooled and the product is isolated by filtration or precipitation", "The product is washed with a suitable solvent (e.g. diethyl ether) to remove any impurities", "The product is dried under vacuum to obtain O-Methyl Atorvastatin Calcium Salt as a white solid" ] } | |
Número CAS |
887196-29-4 |
Fórmula molecular |
C68H72CaF2N4O10 |
Peso molecular |
1183.4 g/mol |
Nombre IUPAC |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1 |
Clave InChI |
WSJYEDNFTDTVCI-GWQGKXOTSA-L |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
887324-53-0 (free acid) |
Sinónimos |
(βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid CalciuM Salt; Atorvastatin EP impurity G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


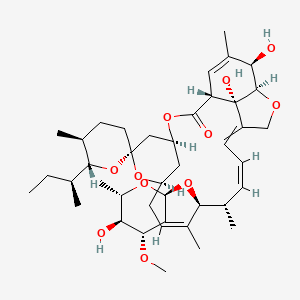

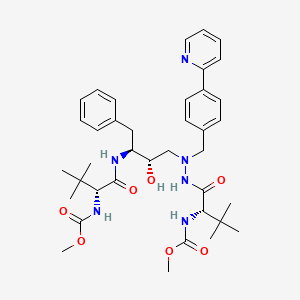
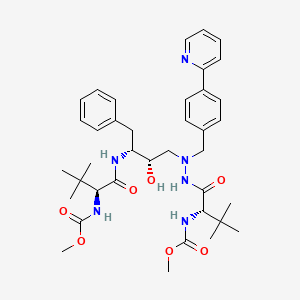
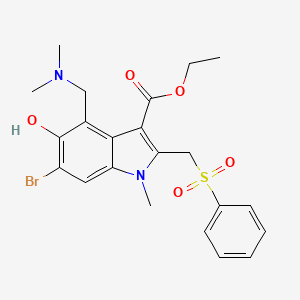

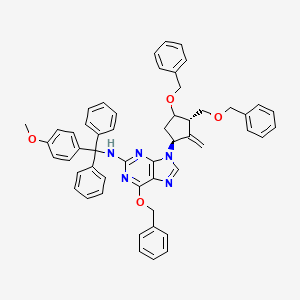
![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
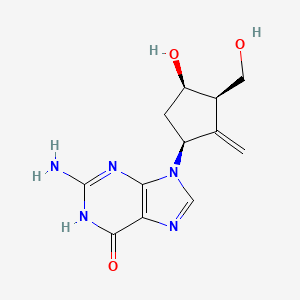
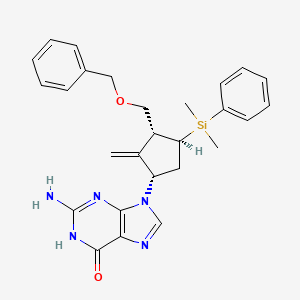

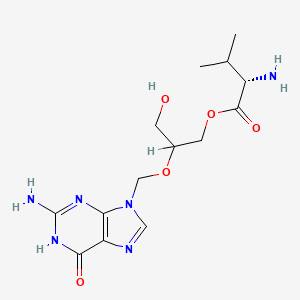
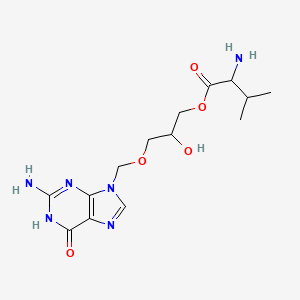
![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)
